Phenylenebistetrazole
Overview
Description
Phenylenebistetrazole is a compound that belongs to the class of tetrazoles, which are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom. Tetrazoles are known for their diverse applications in various fields, including medicine, agriculture, and material science
Preparation Methods
The synthesis of phenylenebistetrazole typically involves the reaction of aromatic amines with sodium azide under specific conditions. One common method includes the use of a solvent such as dimethylformamide (DMF) and a catalyst like copper sulfate. The reaction is carried out at elevated temperatures to facilitate the formation of the tetrazole ring . Industrial production methods may involve scaling up this reaction using continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
Phenylenebistetrazole undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can be oxidized using water radical cations under ambient conditions, leading to the formation of quaternary ammonium cations . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Phenylenebistetrazole has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential as an antimicrobial and anticancer agent . In medicine, derivatives of this compound are being explored for their potential use in drug development, particularly as inhibitors of specific enzymes . Additionally, in the industry, this compound is used in the production of high-energy materials due to its stability and high nitrogen content .
Mechanism of Action
The mechanism of action of phenylenebistetrazole involves its interaction with specific molecular targets. For example, some derivatives of tetrazoles inhibit the fungal enzyme cytochrome P450, which is crucial for the synthesis of ergosterol, an essential component of fungal cell membranes . This inhibition disrupts the cell membrane integrity, leading to the death of the fungal cells. The molecular pathways involved in these interactions are still being studied to fully understand the compound’s effects.
Comparison with Similar Compounds
Phenylenebistetrazole can be compared with other tetrazole derivatives such as pentylenetetrazole and oteseconazole. While pentylenetetrazole is known for its use as a central nervous system stimulant and convulsant , oteseconazole is being developed as an antifungal agent Other similar compounds include 1H-tetrazole and 5H-tetrazole, which also exhibit diverse chemical reactivity and applications .
This compound’s versatility and potential make it a compound of significant interest in both scientific research and industrial applications. Its unique properties and wide range of applications highlight its importance in advancing various fields of study.
Biological Activity
Phenylenebistetrazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article reviews the synthesis, characterization, and biological activity of this compound derivatives, emphasizing their potential therapeutic applications.
Synthesis and Structural Characteristics
This compound can be synthesized through various multicomponent reactions, which allow for the introduction of different substituents that can enhance its biological activity. The synthesis typically involves the reaction of phenylene derivatives with tetrazole precursors. For instance, recent studies have highlighted the successful synthesis of bis(1,2,4-triazolo[3,4-b][1,3,4]thiadiazine) derivatives that exhibit enhanced cytotoxic properties against cancer cell lines such as MDA-MB-231 .
Biological Activity Overview
The biological activities of this compound and its derivatives can be categorized into several key areas:
- Cytotoxicity : Many derivatives have shown promising cytotoxic effects against various cancer cell lines. For example, one study reported that specific bis(1,2,4-triazolo) compounds induced apoptosis in MDA-MB-231 cells by upregulating pro-apoptotic factors like P53 and caspases while downregulating anti-apoptotic proteins such as Bcl2 .
- Enzyme Inhibition : this compound derivatives have been studied for their ability to inhibit key enzymes involved in cancer progression. Compounds demonstrated significant inhibitory activity against EGFR (Epidermal Growth Factor Receptor) and PARP-1 (Poly (ADP-ribose) polymerase), with IC50 values indicating potent effects at low concentrations .
- Antiproliferative Activity : The antiproliferative effects of these compounds have been evaluated using MTT assays on various cell lines. For instance, a study highlighted that certain synthesized triazole derivatives exhibited significant inhibition of cell viability in human malignant melanoma A375 cells .
Case Study 1: Cytotoxicity in Breast Cancer Cells
A notable investigation focused on the cytotoxic effects of this compound derivatives on MDA-MB-231 breast cancer cells. The study found that compound 8i exhibited an IC50 value of 0.33 μM, significantly better than the standard drug Erlotinib. Treatment with this compound resulted in a 38-fold increase in apoptosis compared to control groups, indicating its potential as a therapeutic agent against aggressive breast cancer .
Compound | IC50 (μM) | Apoptosis Induction | Target Enzyme |
---|---|---|---|
8i | 0.33 | 38-fold | PARP-1 |
Erlotinib | N/A | Control | N/A |
Case Study 2: Antiproliferative Effects
In another study assessing antiproliferative activity against A375 melanoma cells, several this compound derivatives were tested at concentrations of 10 µM and 30 µM. Results showed a decrease in cell viability ranging from 4% to 10% at higher concentrations compared to controls. Furthermore, fibroblast cell viability increased significantly upon treatment with certain compounds, suggesting a selective cytotoxic profile favoring cancerous over normal cells .
Compound | Concentration (µM) | Viability (%) at 10 µM | Viability (%) at 30 µM |
---|---|---|---|
1a | 10 | 90.31 | 80.31 |
1b | 30 | 95.85 | 91.41 |
Properties
IUPAC Name |
5-[2-(2H-tetrazol-5-yl)phenyl]-2H-tetrazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N8/c1-2-4-6(8-11-15-16-12-8)5(3-1)7-9-13-14-10-7/h1-4H,(H,9,10,13,14)(H,11,12,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQTRDGZKQAZJNM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NNN=N2)C3=NNN=N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20901863 | |
Record name | NoName_1038 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20901863 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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